

Application Note: Strategic Synthesis of Fluorinated Azepane Rings

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Compound of Interest

Compound Name: *Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate*

CAS No.: 1209780-32-4

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Abstract

The azepane (hexamethyleneimine) ring is a privileged pharmacophore in drug discovery, serving as a core scaffold in anticonvulsants, kinase inhibitors (e.g., Balanol analogues), and GPCR modulators. The incorporation of fluorine into the azepane architecture is a critical strategy for modulating basicity (

), enhancing metabolic stability (blocking P450 oxidation), and restricting conformational flexibility. This guide details the selection of reagents and protocols for synthesizing fluorinated azepanes, focusing on Nucleophilic Deoxyfluorination and Ring-Closing Metathesis (RCM).

Strategic Selection of Synthetic Route

The synthesis of fluorinated azepanes is rarely "one-size-fits-all." The choice of reagents depends heavily on the position of the fluorine atom and the availability of precursors.

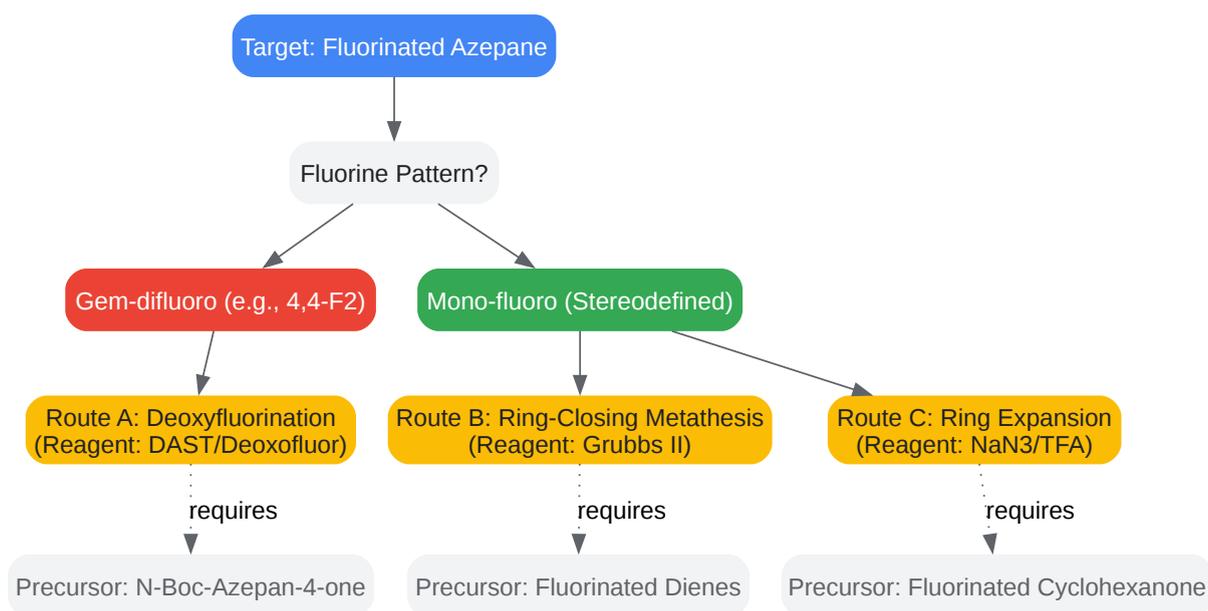
Decision Matrix

- Gem-difluorination (C4/C5): Best achieved via Deoxyfluorination of the corresponding azepanone using DAST or Deoxofluor®.
- Mono-fluorination (Stereoselective): Best achieved via Ring-Closing Metathesis (RCM) of chiral fluorinated dienes or Nucleophilic Substitution (

) on hydroxy-azepanes.

- Scaffold Construction: Ring Expansion (Schmidt reaction) of fluorinated cyclohexanones is viable for accessing lactams, which are subsequently reduced to azepanes.

Visualization: Synthetic Pathway Decision Tree



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Figure 1: Decision tree for selecting the optimal synthetic route based on the desired fluorination pattern and available starting materials.

Key Reagents & Methodologies

A. Nucleophilic Fluorinating Agents (The "Deoxy" Route)

For converting carbonyls to gem-difluorides or alcohols to monofluorides.

| Reagent | Chemical Name | Key Application | Pros | Cons |
|--------------|---|---------------------|--|---|
| DAST | Diethylaminosulfur trifluoride | Ketone ; Alcohol | High reactivity; Standard for gem-difluorination. | Thermally unstable >50°C; Explosive risk; Generates HF. |
| Deoxofluor® | Bis(2-methoxyethyl)aminosulfur trifluoride | Same as DAST | More thermally stable than DAST; Can be used in THF. | More expensive; Still requires rigorous safety protocols. |
| XtalFluor-E® | (Diethylamino)difluorosulfonium tetrafluoroborate | Alcohol | Solid, stable, non-fuming; Higher chemoselectivity. | Lower reactivity toward ketones; Requires HF-amine promoter. |

B. Ring-Closing Metathesis Catalysts

For constructing the 7-membered ring from acyclic fluorinated precursors.

- Grubbs 2nd Gen: Robust; tolerates amines (if protected) and fluorinated allylic groups.
- Hoveyda-Grubbs 2nd Gen: Excellent for difficult cyclizations (tetrasubstituted double bonds) often encountered with steric fluorine substitution.

Detailed Experimental Protocols

Protocol A: Synthesis of 4,4-Difluoroazepane via DAST

Target: *tert*-Butyl 4,4-difluoroazepane-1-carboxylate
Mechanism: Nucleophilic deoxyfluorination of the ketone carbonyl.

Reagents:

- N-Boc-azepan-4-one (1.0 equiv)[1]
- DAST (Diethylaminosulfur trifluoride) (2.0 equiv)

- Dichloromethane (DCM), anhydrous[1]

Workflow Diagram:



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Figure 2: Step-by-step workflow for the deoxyfluorination of azepan-4-one using DAST.

Step-by-Step Procedure:

- Preparation: Flame-dry a 3-neck round-bottom flask and flush with nitrogen. Add N-Boc-azepan-4-one (1.0 g, 4.69 mmol) and anhydrous DCM (20 mL).
- Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Low temperature prevents elimination side-reactions (formation of vinyl fluorides).
- Addition: Slowly add DAST (1.24 mL, 9.38 mmol) dropwise via a syringe over 15 minutes. Maintain internal temperature below -65°C.
- Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature (RT) naturally. Stir overnight (12–16 h).
- Quenching (Safety Critical): Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing saturated aqueous
. Caution: Vigorous evolution of
will occur.
- Workup: Extract with DCM (
mL). Wash combined organics with brine, dry over
, and concentrate

- Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the product as a white solid/oil.

Validation:

- ¹⁹F NMR: Look for a characteristic signal around -90 to -100 ppm (gem-difluoro pattern).
- LC-MS: Confirm mass of

Protocol B: Ring-Closing Metathesis (RCM) for 3-Fluoroazepines

Target: Fluorinated azepane precursors (unsaturated). Context: This route is preferred when specific stereochemistry at the C3/C4 position is required, starting from chiral amino acids or allylic fluorides.

Reagents:

- Diallylamine precursor (containing allylic fluoride)
- Grubbs II Catalyst (5 mol%)
- DCM (degassed) or Toluene (for higher T)

Step-by-Step Procedure:

- Degassing: Dissolve the diene precursor (0.1 M) in anhydrous DCM. Sparge with argon for 30 minutes. Note: Oxygen poisons the ruthenium carbene.
- Catalysis: Add Grubbs II catalyst (0.05 equiv) in one portion.
- Reflux: Heat to reflux (40°C) for 2–6 hours. Monitor by TLC for disappearance of starting material.
- Workup: Concentrate the solvent.

- Purification: Flash chromatography. Tip: Add a scavenger (e.g., activated carbon or specialized thiourea silica) to remove Ruthenium residues, which can isomerize the double bond.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |
|------------------------------|---|--|
| Elimination vs. Fluorination | DAST acts as a base at higher temps. | Ensure addition is strictly at -78°C. Switch to Deoxofluor or XtalFluor-E which are less prone to elimination. |
| Incomplete Conversion (RCM) | Formation of stable Ru-chelates; Steric bulk of Fluorine. | Use Hoveyda-Grubbs II; Increase dilution (0.005 M) to favor intramolecular cyclization; Add Lewis acid (e.g.,) to break N-Ru chelation. |
| Dark/Tarry Reaction (DAST) | Decomposition of reagent. | Use fresh DAST (yellow/orange liquid). If dark brown/black, discard safely. |

Safety Considerations (E-E-A-T)

- HF Generation: DAST and Deoxofluor release HF upon hydrolysis. Always quench in a fume hood into a basic solution (bicarbonate). Do not use glass for quenching if large quantities are involved (etching risk); use polypropylene.
- Pressure: RCM reactions release ethylene gas. Ensure the system is vented through a bubbler to prevent pressure buildup and to drive the equilibrium forward.

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